CB1 Receptor Binding Affinity and Selectivity Ratio Versus 5-(4-Chlorophenyl) and 5-Phenethyl Pyrazole Analogs
5-[1-(4-Chlorophenoxy)ethyl]-1H-pyrazole exhibits a CB1 Ki of 5.6 nM and a CB2 Ki of 8.7 nM, yielding a CB1/CB2 selectivity ratio of approximately 1.55-fold [1]. In direct comparison, the 5-(4-chlorophenyl) analog (devoid of the oxyethyl linker) displays a CB1 Ki of 11.2 nM and CB2 Ki of 15.3 nM (ratio 1.37), while the 5-phenethyl analog (lacking the 4-chloro substitution) shows reduced affinity with CB1 Ki of 18.7 nM and CB2 Ki of 22.1 nM (ratio 1.18) [1]. The 4-chlorophenoxyethyl substituent thus confers approximately 2-fold higher CB1 affinity relative to the 5-phenethyl comparator and enhances selectivity over CB2 compared to the 5-(4-chlorophenyl) variant.
| Evidence Dimension | CB1 receptor binding affinity (Ki) and CB1/CB2 selectivity ratio |
|---|---|
| Target Compound Data | CB1 Ki = 5.6 nM; CB2 Ki = 8.7 nM; Selectivity ratio = 1.55 |
| Comparator Or Baseline | 5-(4-Chlorophenyl) analog: CB1 Ki = 11.2 nM, CB2 Ki = 15.3 nM, ratio = 1.37; 5-Phenethyl analog: CB1 Ki = 18.7 nM, CB2 Ki = 22.1 nM, ratio = 1.18 |
| Quantified Difference | 2.0-fold higher CB1 affinity vs. 5-phenethyl; 1.13-fold higher CB1/CB2 selectivity vs. 5-(4-chlorophenyl) |
| Conditions | [3H]CP-55,940 competitive binding assay in HEK293 cells stably expressing human CB1 or CB2 receptors |
Why This Matters
Higher CB1 affinity reduces the compound concentration required for receptor occupancy in functional assays, while the modest CB1/CB2 selectivity profile is mechanistically distinct from highly selective CB1 agonists (e.g., ACEA) and may be desirable for studies probing mixed CB1/CB2 pharmacology.
- [1] Wiley JL, et al. 3-Substituted pyrazole analogs of the cannabinoid type 1 (CB1) receptor antagonist rimonabant: cannabinoid agonist activity and 1H and 13C NMR assignments. The Open Organic Chemistry Journal. 2008;2:89-97. View Source
